molecular formula C18H17N3O2S3 B2940980 6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-35-7

6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2940980
CAS No.: 862975-35-7
M. Wt: 403.53
InChI Key: VVCDKBPDRAAIIC-UHFFFAOYSA-N
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Description

6-Isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a sophisticated small molecule research chemical built around a benzothiazole core, a scaffold renowned for its diverse biological activities and presence in numerous pharmacologically active compounds . This particular derivative is of significant interest in early-stage drug discovery, primarily for oncology and antimicrobial research. Its molecular architecture, featuring a bis-benzothiazole system with distinct isopropyl and methylsulfonyl substituents, is strategically designed to interact with key biological targets. In anticancer research, benzothiazole analogs have demonstrated potent and selective inhibitory effects on the proliferation of various human cancer cell lines, including lung and epidermal carcinomas . The mechanism of action for related active compounds often involves the simultaneous inhibition of crucial signaling pathways such as AKT and ERK, which are central to cell survival and proliferation, and can also promote apoptosis and arrest the cell cycle . Furthermore, the structural motifs present in this compound are associated with antimicrobial properties. Benzothiazole and sulfonamide-containing hybrids have shown emergent antibacterial activity against a range of Gram-positive and Gram-negative bacteria . Some benzothiazole-sulfonamide conjugates function by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a established target for sulfonamide drugs, thereby disrupting folate synthesis . This dual potential for targeting both kinase signaling in cancer and essential bacterial enzymes makes 6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine a versatile and valuable compound for investigating new therapeutic strategies in multiple disease contexts.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S3/c1-10(2)11-4-6-13-15(8-11)24-17(19-13)21-18-20-14-7-5-12(26(3,22)23)9-16(14)25-18/h4-10H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCDKBPDRAAIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a member of the benzothiazole family, notable for its complex structure and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure

The compound features two benzothiazole moieties linked by an amine group, with an isopropyl group and a methylsulfonyl substituent. Its molecular formula is C18H17N3O2S3C_{18}H_{17}N_{3}O_{2}S_{3} with a molecular weight of 393.53 g/mol.

Key Structural Features

FeatureDescription
Benzothiazole Moieties Two fused benzothiazole rings enhancing stability and reactivity.
Substituents Isopropyl group increases lipophilicity; methylsulfonyl group enhances solubility and biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including our compound of interest, exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis . This suggests potential applications in treating bacterial infections.

Case Studies

  • Antitubercular Activity : A study showed that benzothiazole derivatives effectively inhibited the growth of Mycobacterium tuberculosis, indicating the potential for development as antitubercular agents.
  • Antifungal Activity : Related compounds have demonstrated efficacy against various fungal strains, warranting further exploration into their antifungal properties.

Anticancer Activity

Benzothiazole derivatives are also recognized for their anticancer properties. The unique structural attributes of 6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine may enhance its interaction with cancer cell proliferation pathways.

Research Findings

  • Cell Line Studies : Compounds similar to our target have shown promising results against various cancer cell lines, including breast and lung cancer cells .
  • Mechanism of Action : Investigations into the binding affinities of this compound with enzymes involved in cancer cell metabolism are ongoing, which could elucidate its mechanism of action.

Other Therapeutic Potentials

The dual functionality of the compound suggests additional therapeutic applications beyond antimicrobial and anticancer activities. For instance, studies have indicated that thiazole derivatives can act as effective urease inhibitors, which could be beneficial in treating conditions like kidney stones .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, we compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideStructureAntimicrobial
Isoxazole derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)StructureAnticancer
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideStructureAntibacterial

This table illustrates how the presence of specific substituents can influence biological activity, highlighting the importance of structural modifications in drug design.

Scientific Research Applications

6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the benzothiazole family. It consists of two benzothiazole moieties linked by an amine group, with an isopropyl group and a methylsulfonyl substituent enhancing its chemical properties. The molecular formula for this compound is C18H17N3O2S3, and it has a molecular weight of 393.53 g/mol. The presence of the methylsulfonyl group contributes to the compound's biological activity and solubility. Research indicates that compounds related to 6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibit significant biological activities, particularly antimicrobial and antitubercular properties, suggesting potential applications in treating bacterial infections. Additionally, benzothiazole derivatives have been noted for their anticancer activities, with some compounds showing efficacy against various cancer cell lines.

Scientific Research Applications

The applications of 6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine span various fields, with its uniqueness stemming from its dual benzothiazole structure combined with specific substituents that enhance its solubility and biological activity compared to other derivatives. Its specific interactions with biological targets make it a promising candidate for further research in medicinal chemistry.

Antimicrobial Properties: Derivatives of benzothiazole exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections.

Anticancer Activity: Benzothiazole derivatives are recognized for their anticancer properties, with the compound's structural attributes potentially enhancing its interaction with cancer cell proliferation pathways. Compounds similar to this target have shown promising results against various cancer cell lines, including breast and lung cancer cells. Investigations into the binding affinities of this compound with enzymes involved in cancer cell metabolism are ongoing, which could elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues with 6-Substituted Benzothiazole Cores

Key derivatives and their activities are summarized below:

Key Observations :

  • Electron-withdrawing groups (e.g., methylsulfonyl, bromo) improve synthetic utility (e.g., cross-coupling reactions) but may reduce NO scavenging efficacy compared to electron-donating groups (e.g., methoxyphenyl) .
  • Methoxyaryl substituents (e.g., 3c) balance enzyme inhibition and radical scavenging, likely due to enhanced π-stacking interactions .

Influence of N-Substituents on Bioactivity

The amine-linked substituent significantly modulates pharmacological properties:

Table 2: Impact of N-Substituents on Benzothiazole Derivatives
Compound Name N-Substituent Activity Outcome Reference
N-(6-Bromobenzo[d]thiazol-2-yl) acetamide (4) Acetamide - Moderate NO scavenging (54% at 50 µg/mL)
- Enhanced solubility vs. parent amine
N-(Pyrimidin-2-yl)benzo[d]thiazol-2-amine Pyrimidinyl - Moderate cytotoxicity
- Cell cycle arrest in cancer models
1-Methyl-1H-benzo[d]imidazol-2-amine (6a) Methylimidazolyl - 15-fold enhanced PqsR inhibition in P. aeruginosa
- Anti-biofilm potential

Key Observations :

  • Bulky N-substituents (e.g., pyrimidinyl) improve target selectivity but may reduce membrane permeability .
  • Acetamide derivatives (e.g., compound 4) balance hydrophilicity and activity, making them viable drug candidates .

Hypothesized Properties of the Target Compound

The unique combination of 6-isopropyl and 6-methylsulfonyl groups in the target compound may offer:

Enhanced Metabolic Stability : Methylsulfonyl groups resist oxidative degradation compared to methoxy or bromo substituents .

Steric Hindrance : The isopropyl group could limit off-target interactions while improving lipophilicity.

Synergistic Bioactivity : Dual benzothiazole cores may amplify p53-mediated apoptosis or kinase inhibition, as seen in structurally related compounds .

Q & A

Q. How should researchers address discrepancies in NMR chemical shifts for NH protons?

  • Resolution : NH proton shifts are sensitive to solvent (DMSO-d₆ vs. CDCl₃) and concentration. Deuterated DMSO enhances NH peak resolution but may cause signal broadening. Internal standards (TMS) and controlled sample preparation mitigate variability .

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